1,2-Difluoro-3-methoxy-5-(trifluoromethyl)benzene
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Overview
Description
1,2-Difluoro-3-methoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5F5O It is a derivative of benzene, where the hydrogen atoms are substituted with fluorine, methoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Difluoro-3-methoxy-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable precursor such as 1,2-difluoro-3-nitrobenzene is reacted with methanol in the presence of a base like sodium methoxide. The reaction proceeds under reflux conditions, leading to the formation of the desired compound after purification .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-3-methoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are employed.
Substitution: Nucleophiles such as sodium methoxide or sodium thiolate are used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1,2-Difluoro-3-methoxy-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2-difluoro-3-methoxy-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or modulation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluorobenzotrifluoride
- 3,4-Difluoro-5-(trifluoromethyl)benzaldehyde
- 2,6-Difluoro-4-(trifluoromethyl)benzene
Uniqueness
1,2-Difluoro-3-methoxy-5-(trifluoromethyl)benzene is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable building block in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C8H5F5O |
---|---|
Molecular Weight |
212.12 g/mol |
IUPAC Name |
1,2-difluoro-3-methoxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5F5O/c1-14-6-3-4(8(11,12)13)2-5(9)7(6)10/h2-3H,1H3 |
InChI Key |
YHOQBUGKWAZJJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(F)(F)F)F)F |
Origin of Product |
United States |
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